Indicine N-oxide-d7
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Overview
Description
Indicine N-oxide-d7 is a deuterium-labeled derivative of Indicine N-oxide, a pyrrolizidine alkaloid. This compound is primarily used in scientific research as a labeled reference standard. It has a molecular formula of C15H18D7NO6 and a molecular weight of 322.41 .
Preparation Methods
The synthesis of Indicine N-oxide-d7 involves the incorporation of deuterium atoms into the Indicine N-oxide molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. it is known that Indicine N-oxide itself is isolated from the plant Heliotropium indicum . Industrial production methods for this compound likely involve advanced isotopic labeling techniques to replace hydrogen atoms with deuterium.
Chemical Reactions Analysis
Indicine N-oxide-d7, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: Indicine N-oxide can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to its corresponding amine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Indicine N-oxide-d7 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a labeled reference standard in various analytical techniques.
Biology: Studied for its cytotoxic effects on tumor cell lines.
Medicine: Evaluated in clinical trials for its potential as an antitumor agent.
Industry: Utilized in the development of new pharmaceuticals and in toxicological studies
Mechanism of Action
The mechanism of action of Indicine N-oxide-d7 involves its interaction with cellular components. It binds to tubulin at a distinct site, inhibiting the assembly of microtubules, which is crucial for cell division. This leads to the inhibition of cell proliferation and induces cytotoxic effects. Additionally, it has been shown to cause DNA damage by binding to the minor groove of DNA .
Comparison with Similar Compounds
Indicine N-oxide-d7 is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring isotopic differentiation. Similar compounds include:
Indicine N-oxide: The non-deuterated version, used in similar research applications.
Taxol: Another compound that binds to tubulin but stabilizes microtubules instead of inhibiting their assembly.
Colchicine: Binds to tubulin and inhibits microtubule polymerization, similar to Indicine N-oxide.
This compound stands out due to its specific labeling, which allows for more precise analytical studies and tracking in biological systems.
Properties
Molecular Formula |
C15H25NO6 |
---|---|
Molecular Weight |
322.40 g/mol |
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-3,4,4,4-tetradeuterio-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15+,16?/m0/s1/i1D3,2D3,9D |
InChI Key |
DNAWGBOKUFFVMB-PEHBUCQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([C@@]([C@H](C)O)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |
Origin of Product |
United States |
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